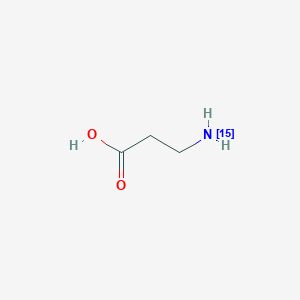

Beta-alanine 15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(15N)azanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[15NH2])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Isotopic Labeling Strategies for Beta Alanine 15n

Chemical Synthesis Methodologies for Beta-alanine-15N

Chemical synthesis provides direct and versatile routes to Beta-alanine-15N, allowing for precise control over the incorporation of the isotopic label.

A primary industrial method for producing beta-alanine (B559535) is the reaction of acrylic acid with ammonia (B1221849). nih.govnjchm.comresearchgate.net This process, a Michael addition, can be readily adapted for isotopic labeling. The synthesis involves the reaction of acrylic acid (or its esters) with a 15N-labeled ammonia source, typically derived from ammonium (B1175870) chloride-15N (15NH4Cl).

The reaction is generally conducted under high-temperature and high-pressure conditions to drive the addition of the amino group to the carbon-carbon double bond of acrylic acid. nih.govresearchgate.net By controlling the reaction parameters, yields for this ammoniation reaction can be optimized to reach as high as 90%, with product purity exceeding 95%. nih.gov This method is straightforward and high-yielding, making it suitable for the large-scale production of Beta-alanine-15N. nih.govnjchm.com

Table 1: Conventional Synthesis of Beta-alanine-15N

| Starting Material (15N Source) | Co-reactant | Key Conditions | Typical Yield |

| Ammonium Chloride-15N (15NH4Cl) | Acrylic Acid | High Temperature, High Pressure | Up to 90% nih.gov |

While beta-alanine itself is achiral, the synthesis of its chiral derivatives is of significant interest in pharmaceutical research. researchgate.net Asymmetric and stereoselective methods can be adapted to produce isotopically labeled chiral beta-amino acids. These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

For instance, a 15N-labeled nitrogen source can be introduced via a nucleophilic addition to a chiral enolate or through a Mannich-type reaction involving a pre-formed chiral imine. nih.gov The SAMP/RAMP-hydrazone methodology is one such approach that has been successfully used for the asymmetric synthesis of beta-amino acids. researchgate.net By incorporating a 15N-labeled amine at the appropriate step, it is possible to synthesize specific enantiomers of α- or β-substituted Beta-alanine-15N derivatives with high diastereomeric and enantiomeric excess. researchgate.net These methods provide access to highly specialized, sterically constrained labeled amino acids for advanced research applications. researchgate.net

Biotechnological and Enzymatic Production of Beta-alanine-15N

Biotechnological routes offer a greener alternative to chemical synthesis, utilizing microorganisms or isolated enzymes to produce Beta-alanine-15N under mild conditions. researchgate.netresearchgate.net These biological methods are lauded for their high specificity, which reduces the formation of byproducts and simplifies purification. nih.gov

Metabolically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, can be designed to overproduce beta-alanine. frontiersin.orgmdpi.com The production of Beta-alanine-15N via fermentation is achieved by cultivating these engineered strains in a defined medium where the primary nitrogen source is a 15N-labeled compound, such as 15NH4Cl or a 15N-labeled amino acid mixture. researchgate.netresearchgate.net

The microorganisms assimilate the 15N-labeled nitrogen, incorporating it into their metabolic pathways. researchgate.net In engineered strains, these pathways are redirected to efficiently convert central metabolites into the desired product. mdpi.comnih.gov For example, pathways can be engineered to channel precursors from the TCA cycle towards L-aspartate, which is then converted to beta-alanine. nih.govmdpi.com This method allows the stable isotope to be incorporated throughout the molecule's formation, resulting in uniformly labeled Beta-alanine-15N.

One of the most efficient and widely studied biological routes to beta-alanine is the enzymatic decarboxylation of L-aspartate. nih.govnih.gov This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), also known as PanD. frontiersin.orgnih.govebi.ac.uk The enzyme specifically removes the α-carboxyl group from L-aspartate to yield beta-alanine. nih.govebi.ac.uk

To produce Beta-alanine-15N using this method, 15N-labeled L-aspartate is used as the substrate. The enzymatic reaction is highly specific, operates under mild pH and temperature conditions, and can achieve very high conversion rates, often exceeding 97%. researchgate.netnih.gov

To improve the economic viability, multi-enzyme cascade systems have been developed. nih.govmdpi.com For instance, a cascade can be designed to synthesize Beta-alanine-15N from cheaper starting materials like fumaric acid and a 15N-ammonia source. nih.govfrontiersin.org In such a system, one enzyme would first convert fumarate (B1241708) and 15N-ammonia to 15N-L-aspartate, which is then immediately converted by L-aspartate-α-decarboxylase into Beta-alanine-15N in a one-pot reaction. nih.govmdpi.com

Table 2: Enzymatic Synthesis of Beta-alanine-15N

| Enzyme | Substrate (15N Source) | Product | Key Advantages |

| L-aspartate-α-decarboxylase (ADC/PanD) | L-aspartate-15N | Beta-alanine-15N | High specificity, mild conditions, high conversion (>97%) researchgate.netnih.gov |

| Multi-enzyme cascade (e.g., AspA and ADC) | Fumaric acid + 15NH3 | Beta-alanine-15N | Uses inexpensive starting materials nih.govfrontiersin.org |

Electrochemical Synthesis Methods for Nitrogen-15 Labeled Amino Acids, including Beta-alanine-15N

Electrochemical synthesis is an emerging green technology for producing 15N-labeled amino acids. eurekalert.orgresearchgate.net This method utilizes renewable electricity to drive the synthesis under ambient temperature and pressure, avoiding harsh chemicals and complex procedures associated with traditional methods. eurekalert.org

The process involves the electrochemical reduction of 15N-nitrite (15NO₂⁻) and a keto-acid precursor at the surface of a catalyst, such as a commercial nickel foam cathode. eurekalert.org Research has demonstrated that this strategy is effective for synthesizing various 15N-amino acids with yields ranging from 68% to 95%. eurekalert.orgresearchgate.net The proposed reaction pathway proceeds through the formation of a 15N-hydroxylamine, followed by a 15N-oxime, which is then reduced to the final 15N-amino acid. eurekalert.orgresearchgate.net

A significant advantage of this method is its atom economy; the major byproduct, 15N-ammonium, can be electrooxidized back to 15N-nitrite and recycled. eurekalert.org While much of the development has focused on α-amino acids like 15N-alanine, the versatility of this electrochemical strategy suggests its potential application for the synthesis of Beta-alanine-15N from its corresponding keto-acid, malonic semialdehyde, and 15N-nitrite. eurekalert.orgresearchgate.netrsc.org This approach represents a sustainable and efficient frontier for the production of isotopically labeled compounds. researchgate.net

Site-Specific Isotopic Labeling of Beta-alanine (e.g., 15N, 13C, and Dual-Labeling Strategies)

The strategic placement of isotopic labels within the Beta-alanine molecule is crucial for its application in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The primary methods for achieving site-specific labeling can be broadly categorized into chemical synthesis and biological incorporation.

Chemical Synthesis Strategies for 15N Labeling:

Chemical synthesis offers precise control over the location of the isotopic label. The synthesis of Beta-alanine-15N typically adapts established routes for the production of unlabeled Beta-alanine, substituting a standard nitrogen-containing reagent with its 15N-labeled counterpart.

One of the most direct methods involves the ammoniation of acrylic acid or acrylonitrile (B1666552) using 15N-labeled ammonia (15NH3). In this reaction, the 15N-amino group is added across the double bond of the precursor, directly incorporating the isotope into the final Beta-alanine molecule. This process is often carried out under high temperature and pressure.

Another common synthetic route is the hydrolysis of β-aminopropionitrile . To introduce the 15N label via this method, the synthesis of the β-aminopropionitrile precursor must first incorporate the isotope. This can be achieved by reacting acrylonitrile with 15N-ammonia. The resulting β-aminopropionitrile-15N is then hydrolyzed, typically under acidic or basic conditions, to yield Beta-alanine-15N.

Dual-Labeling Strategies (15N and 13C):

For more complex studies, such as metabolic flux analysis, Beta-alanine can be synthesized with both 15N and carbon-13 (13C) isotopes. This dual-labeling approach provides more detailed information about the metabolic pathways the molecule undergoes. The chemical synthesis of dual-labeled Beta-alanine involves the use of both 15N-labeled ammonia and a 13C-labeled precursor. For instance, acrylic acid or acrylonitrile with 13C atoms at specific positions can be reacted with 15NH3 to produce Beta-alanine labeled with both isotopes. Commercially available variants include Beta-alanine (13C3, 15N), indicating that all three carbon atoms and the nitrogen atom are isotopically labeled.

Biological Labeling Strategies:

In addition to chemical synthesis, biological systems can be harnessed to produce isotopically labeled Beta-alanine. This is often achieved by providing a microorganism, such as Escherichia coli, with a 15N-labeled nitrogen source in its growth medium. The bacteria then incorporate the 15N into the amino acids they synthesize, including Beta-alanine. While this method is effective for producing uniformly labeled compounds, achieving site-specific labeling through biological methods can be more challenging and may require genetically engineered microorganisms with modified metabolic pathways.

The choice of labeling strategy depends on the specific research application. Chemical synthesis provides a high degree of control for site-specific labeling, which is often essential for detailed mechanistic studies. Biological methods, on the other hand, can be a cost-effective way to produce uniformly labeled compounds for applications such as internal standards in quantitative proteomics and metabolomics.

Below is a table summarizing the key isotopic labeling strategies for Beta-alanine:

| Labeling Strategy | Precursors | Method | Key Features |

| Site-Specific 15N Labeling | Acrylic acid or Acrylonitrile and 15NH3 | Chemical Synthesis | Precise control over the position of the 15N label. |

| Site-Specific 15N Labeling | β-aminopropionitrile-15N | Chemical Synthesis | Hydrolysis of a pre-labeled intermediate. |

| Dual 13C and 15N Labeling | 13C-labeled acrylic acid/acrylonitrile and 15NH3 | Chemical Synthesis | Allows for the tracking of both carbon and nitrogen atoms. |

| Uniform 15N Labeling | 15N-labeled nitrogen source (e.g., 15NH4Cl) | Biological Incorporation | Utilizes microbial synthesis to produce fully labeled molecules. |

Advanced Analytical Techniques for Beta Alanine 15n Detection and Quantification in Research

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov For isotopic analysis, its ability to differentiate molecules based on minute differences in mass makes it indispensable. When Beta-alanine (B559535) is labeled with 15N, its molecular weight increases, allowing for its specific detection and quantification in biological samples. medchemexpress.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis of Beta-alanine-15N

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility for GC analysis. nih.govmdpi.com In the analysis of Beta-alanine-15N, samples containing the labeled amino acid are first purified and then converted into volatile derivatives, such as trifluoroacetyl butyl esters. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. nih.gov The mass spectrometer can then detect the specific mass shift corresponding to the incorporation of the 15N isotope in the Beta-alanine derivative. nih.govcambridge.org Isotope dilution analysis, where a known amount of a heavily labeled standard like [13C3-15N1]β-alanine is added to the sample, allows for accurate quantification of the unlabeled and 15N-labeled Beta-alanine. nih.gov

Table 1: GC-MS Parameters for Derivatized Beta-alanine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent | Trifluoroacetyl / Butyl Ester | nih.gov |

| GC Column | RTX-5M5 (0.32 mm by 30 m) | nih.gov |

| Temperature Program | 80°C to 280°C at 8°C per minute | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS and UHPLC-MS/MS) for Stable Isotope Tracing with Beta-alanine-15N

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance version, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are cornerstone techniques for metabolomics and stable isotope tracing. nih.gov These methods are particularly well-suited for the analysis of polar, non-volatile compounds like amino acids without the need for derivatization. researchgate.netnih.gov

In LC-MS analysis, Beta-alanine-15N is separated from other metabolites in a liquid sample using a chromatography column. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the retention and separation of polar molecules like Beta-alanine. researchgate.net After separation, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is frequently used for enhanced specificity and sensitivity. In this setup, a specific ion (the precursor ion) corresponding to Beta-alanine-15N is selected, fragmented, and the resulting product ions are detected. researchgate.netmsu.edu This process, known as multiple reaction monitoring (MRM), allows for highly selective and quantitative analysis. nih.gov The use of uniformly 13C and 15N-labeled internal standards is crucial for accurate quantification and to correct for matrix effects. nih.gov

Table 2: UHPLC-MS/MS Method Parameters for Amino Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.net |

| Column Type | Acquity UPLC BEH AMIDE | oup.com |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Ionization | Positive Electrospray Ionization (ESI) | researchgate.net |

| Internal Standard | Deuterium or 13C, 15N-labeled amino acids | researchgate.netnih.gov |

High-Resolution Mass Spectrometry (HRMS) in Beta-alanine-15N Metabolomics

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of compounds and the resolution of isotopic fine structures. nih.govuu.nl In the context of Beta-alanine-15N metabolomics, HRMS instruments like the Orbitrap can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. acs.org This capability is essential for fluxomics studies, which aim to quantify the rate of metabolic reactions. uu.nl

Direct infusion-high-resolution mass spectrometry (DI-HRMS) is a rapid method for profiling metabolites, including those labeled with stable isotopes like 13C and 15N. uu.nlresearchgate.net By introducing a complex mixture of metabolites directly into the mass spectrometer, researchers can quickly map the metabolic flux of isotopically labeled substrates. uu.nlresearchgate.net For instance, the incorporation of 15N from a labeled precursor into Beta-alanine can be tracked over time to understand the dynamics of its synthesis and utilization. researchgate.net The high resolving power of the instrument allows for the separation of 15N-labeled isotopologues from 13C-labeled ones, which is critical in dual-labeling experiments. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and dynamics of molecules in solution. researchgate.net It is based on the magnetic properties of atomic nuclei. portlandpress.com

15N-NMR Spectroscopy for Studying Nitrogen Metabolism via Beta-alanine-15N

15N-NMR spectroscopy directly probes the 15N nucleus, making it an ideal tool for tracing the flow of nitrogen through metabolic pathways. researchgate.netnih.gov By introducing Beta-alanine-15N into a biological system, researchers can monitor its conversion into other nitrogen-containing metabolites. nih.gov For example, studies have used 15N-labeled compounds to investigate ammonia (B1221849) detoxification and the synthesis of glutamine and glutamate (B1630785) in various tissues. nih.gov

A significant advantage of NMR is its ability to provide information about the specific position of the label within a molecule, which can be crucial for elucidating reaction mechanisms. researchgate.net While 15N-NMR has been less utilized in metabolite studies compared to 13C-NMR, recent advancements have shown that experiments conducted at lower temperatures can overcome issues of signal broadening, allowing for facile characterization of 15N-labeled amino acids. researchgate.net

Combined 13C and 15N NMR for Comprehensive Metabolic Flux Analysis

The combined use of 13C and 15N labeling, along with NMR detection, offers a comprehensive approach to metabolic flux analysis (MFA). nih.govbiorxiv.org This dual-labeling strategy allows for the simultaneous tracking of both carbon and nitrogen backbones of metabolites. vulcanchem.com By feeding cells substrates labeled with both 13C and 15N, researchers can gain deeper insights into the interconnectedness of carbon and nitrogen metabolism. nih.govbiorxiv.org

NMR experiments can be designed to detect correlations between 13C and 15N nuclei, providing detailed information on which atoms are bonded to each other. nih.govbham.ac.uk This is particularly valuable for differentiating between metabolic pathways and determining the bidirectionality of reactions. biorxiv.org Exploiting the 15N label in a sample can accelerate the analysis and increase the number of isotopomers that can be quantified, thereby enhancing the resolution of 13C-fluxomics studies. nih.govbham.ac.uk This powerful combination of isotopic labeling and advanced NMR techniques provides a quantitative picture of cellular metabolism. nih.govbiorxiv.org

Isotope Editing and Spectral Simplification in Beta-alanine-15N NMR Studies

The inherent complexity of nuclear magnetic resonance (NMR) spectra, especially in biological samples, necessitates advanced techniques to isolate and analyze specific molecules. Isotope editing and spectral simplification are powerful strategies that leverage the unique properties of isotopically labeled compounds like Beta-alanine-15N to overcome these challenges. nih.govnih.gov

The low natural abundance of the 15N isotope (approximately 0.37%) makes it an ideal label for NMR studies, as background signals are minimal. numberanalytics.comresearchgate.net By selectively enriching Beta-alanine with 15N, researchers can employ NMR pulse sequences that specifically detect signals from molecules containing this isotope. This "isotope editing" effectively filters out the overwhelming signals from unlabeled molecules, leading to a dramatically simplified spectrum where the resonances of Beta-alanine-15N and its metabolites can be clearly observed and assigned. nih.govnih.gov

Several advanced NMR techniques enhance the sensitivity and resolution of 15N NMR spectra. These include:

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): This method boosts the weak 15N signal by transferring magnetization from the more sensitive 1H nuclei. numberanalytics.com

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is used to edit the spectrum based on the number of protons attached to the nitrogen atom, further aiding in spectral assignment. numberanalytics.com

Heteronuclear Multiple Quantum Coherence (HMQC): This two-dimensional technique correlates the 15N signals with their directly attached 1H signals, providing crucial connectivity information for unambiguous identification. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): Similar to HMQC, HSQC is a 2D experiment that is often preferred for its superior resolution and lineshape characteristics. In studies of larger molecules or complex mixtures, HSQC can be instrumental in resolving overlapping peaks.

The combination of 15N labeling with these advanced NMR methods allows for precise structural and dynamic studies. For instance, in solid-state NMR, the combination of 13C and 15N labeling in molecules like Beta-alanine facilitates multidimensional experiments that can resolve and assign the backbone and side-chain resonances of peptides and proteins. vulcanchem.com This approach provides detailed insights into molecular structure and metabolic transformations. vulcanchem.com

Quantitative Approaches Utilizing Beta-alanine-15N as an Internal Standard or Tracer

The precise quantification of biomolecules is fundamental to understanding biochemical processes. Beta-alanine-15N serves as an invaluable tool in quantitative research, primarily through its use as an internal standard in isotope dilution analysis and as a tracer in metabolic studies. isotope.comasm.org

Isotope Dilution Analysis for Absolute Quantification of Beta-alanine

Isotope dilution mass spectrometry (ID-MS) is a gold-standard method for achieving highly accurate and precise absolute quantification of analytes. In this technique, a known amount of an isotopically labeled version of the target analyte, in this case, Beta-alanine-15N, is added to a sample. asm.orgebi.ac.uk This labeled compound serves as an internal standard. asm.org

Because the labeled internal standard is chemically identical to the endogenous (unlabeled) Beta-alanine, it behaves identically during sample preparation, extraction, and analysis, effectively correcting for any sample loss or variations in instrument response. asm.org Mass spectrometry is then used to measure the ratio of the labeled to the unlabeled Beta-alanine. Since the amount of the added labeled standard is known, the absolute concentration of the endogenous Beta-alanine in the original sample can be calculated with high accuracy. asm.orgnih.gov

This method has been successfully applied to quantify Beta-alanine in various biological matrices, including cerebrospinal fluid and cell extracts. asm.orgnih.gov For example, a study on Beta-alanine biosynthesis in Methanocaldococcus jannaschii utilized [13C3, 15N]-β-alanine as an internal standard for accurate quantification of the amino acid in cell extracts by isotope dilution analysis. asm.org

Table 1: Application of Beta-alanine-15N in Isotope Dilution Analysis

| Analytical Method | Matrix | Purpose of Quantification | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Cell Extracts | To accurately measure the amount of free Beta-alanine produced in biochemical pathway studies. asm.org | asm.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Cerebrospinal Fluid | To determine control values for free and total Beta-alanine for diagnostic purposes. nih.gov | nih.gov |

| Stable-isotope dilution method | Leukocyte extracts | To determine the activity of gamma-aminobutyric acid transaminase (GABA-T) using [15N]beta-alanine as a substrate. nih.gov | nih.gov |

Stable Isotope Labeling for Quantitative Proteomics and Metabolomics Applications

Beyond its role as an internal standard, Beta-alanine-15N is a powerful tracer for dynamic studies in proteomics and metabolomics. isotope.commedchemexpress.com These fields aim to comprehensively identify and quantify the complete set of proteins and metabolites within a biological system.

Quantitative Proteomics:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent technique in quantitative proteomics. thermofisher.comcreative-proteomics.com In SILAC, cells are grown in a medium where a specific natural amino acid is replaced by its "heavy" isotopically labeled counterpart (e.g., containing 13C or 15N). thermofisher.comwikipedia.org This leads to the incorporation of the heavy amino acid into all newly synthesized proteins. creative-proteomics.com While Beta-alanine is a non-canonical amino acid and not directly incorporated into proteins during translation in the same way as the 20 proteinogenic amino acids, labeled Beta-alanine can be used to trace the metabolic pathways that may feed into the synthesis of canonical amino acids. liverpool.ac.uk

Quantitative Metabolomics:

In metabolomics, Beta-alanine-15N can be introduced into a biological system (e.g., cell culture or whole organism) to trace its metabolic fate. mayo.edu By following the incorporation of the 15N label into downstream metabolites over time, researchers can map metabolic pathways and quantify metabolic flux—the rate of turnover of molecules through a pathway. vulcanchem.commdpi.com This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides a dynamic view of cellular metabolism. nih.gov

For example, by supplying Beta-alanine-15N to cells, one could track the 15N label as it is incorporated into carnosine or other related metabolites. Analysis by mass spectrometry or NMR allows for the identification and quantification of these labeled products, providing direct evidence of active metabolic pathways. vulcanchem.commayo.edu This technique is crucial for understanding how metabolism is altered in different physiological states or in response to disease or therapeutic intervention. nih.gov

Table 2: Research Findings Utilizing Labeled Beta-alanine in Metabolomics

| Research Area | Labeled Compound Used | Key Finding | Analytical Technique | Reference |

| Biosynthesis Pathway | [13C3-15N]β-alanine | Served as an internal standard to quantify β-alanine and trace its production from various precursors. asm.org | GC-MS | asm.org |

| Enzyme Activity | [15N]beta-alanine | Demonstrated that GABA and beta-alanine transaminases are identical by showing diminished enzyme activity for both substrates in deficient cells. nih.gov | GC-MS | nih.gov |

| Metabolic Fate | 15N- and 13C,15N-labeled glutamate | Traced the incorporation into endogenous amino acid pools, including pathways potentially leading to β-alanine. mdpi.com | Not specified | mdpi.com |

Applications of Beta Alanine 15n in Elucidating Complex Metabolic Networks

Metabolic Tracing and Flux Analysis (MFA) with Beta-alanine-15N

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com The use of isotopic tracers like Beta-alanine-15N is central to MFA, allowing for the direct measurement of the flow of atoms through metabolic pathways. creative-proteomics.comnih.gov By introducing Beta-alanine-15N and monitoring the incorporation of the 15N label into various metabolites, researchers can construct a detailed map of nitrogen metabolism. alfa-chemistry.com

To gain a comprehensive understanding of cellular metabolism, it is often necessary to track the fluxes of multiple elements simultaneously. Dual labeling experiments, which utilize compounds enriched with both 13C and 15N, are particularly powerful for studying the co-assimilation of carbon and nitrogen. nih.gov When a doubly labeled substrate like 13C, 15N-Beta-alanine is introduced into a system, the fates of both its carbon skeleton and its nitrogen atom can be tracked concurrently. acs.org

This approach allows researchers to resolve complex metabolic networks where carbon and nitrogen pathways intersect. nih.gov For instance, by analyzing the mass isotopomer distributions of downstream metabolites using techniques like mass spectrometry, one can distinguish between pathways that incorporate only the nitrogen from Beta-alanine (B559535) (e.g., via transamination) and those that incorporate both carbon and nitrogen (e.g., direct conversion into a new product). nih.govf1000research.com This dual-tracer strategy provides a more complete picture of metabolic activities compared to single-isotope experiments. nih.gov

Table 1: Conceptual Model of Dual Labeling to Differentiate Metabolic Fates of Beta-alanine

| Metabolic Product | Labeling Pattern Observed with 13C, 15N-Beta-alanine | Inferred Pathway Activity |

| Aspartate | 15N-labeled, but not 13C-labeled | High transamination activity, transferring the amino group of Beta-alanine. |

| Malonate Semialdehyde | 13C-labeled, but not 15N-labeled | High activity in a pathway utilizing the carbon backbone after deamination. |

| Hypothetical Product X | Both 13C and 15N labeled | Direct incorporation of the entire Beta-alanine molecule. |

Beta-alanine-15N is an invaluable tracer for studying the specific metabolic routes of Beta-alanine and its integration into the broader network of amino acid metabolism. nih.gov Beta-alanine is known to be metabolized into other compounds, such as aspartic acid, and it can be formed from the degradation of dipeptides like carnosine or the breakdown of pyrimidine (B1678525) nucleotides.

By administering Beta-alanine-15N and analyzing the isotopic enrichment of other amino acids over time, researchers can map these interconversions. nih.gov For example, the appearance of the 15N label in the aspartate pool after the introduction of Beta-alanine-15N provides direct evidence and allows for the quantification of this specific metabolic conversion. These studies help elucidate the dynamic relationships and metabolic exchanges between different amino acid pools within the cell. nih.gov

Table 2: Research Findings on 15N Label Transfer from Labeled Precursors in Brain Slices

| 15N-Labeled Precursor | Metabolite Analyzed | Observation | Implication |

| 15N-Alanine | Glutamine (amino and amide groups) | Rapid appearance of 15N label. nih.gov | Active transamination and amidation pathways involving alanine. nih.gov |

| 15N-Alanine | Aspartate, Glutamate (B1630785), GABA | Slower labeling compared to Glutamine. nih.gov | Different rates of nitrogen transfer into various amino acid pools. nih.gov |

| 15N-Glutamate | Aspartate, Alanine | Rapid transfer of 15N label. nih.gov | High activity of transaminases linking these amino acids. nih.gov |

| 15N-Glutamate | Glutamine, GABA | Slower incorporation of 15N label. nih.gov | Slower flux from glutamate to these specific metabolites under the experimental conditions. nih.gov |

Note: This table is based on findings from a study using 15N-alanine and 15N-glutamate, illustrating the principles applicable to tracing with Beta-alanine-15N.

A key application of Beta-alanine-15N is the precise quantification of nitrogen flux through specific biochemical pathways. wikipedia.org Unlike methods that only measure static metabolite concentrations, isotope tracing allows for the determination of reaction rates and the contribution of a specific precursor to a product pool. nih.gov

When Beta-alanine-15N is introduced, the rate at which the 15N label is incorporated into downstream products is directly proportional to the metabolic flux through that pathway. wikipedia.org By measuring the isotopic enrichment of various nitrogen-containing compounds, researchers can calculate the absolute rates of nitrogen transfer. This quantitative data is crucial for understanding how metabolic networks are regulated and how they respond to different physiological or environmental conditions. researchgate.net

Table 3: Hypothetical Nitrogen Flux Data from a Beta-alanine-15N Tracing Experiment

| Metabolic Pathway | Measured 15N Enrichment in Product (atom %) | Calculated Nitrogen Flux (µmol/g/hr) |

| Beta-alanine → Aspartate | 15.5% | 5.2 |

| Beta-alanine → Carnosine | 45.2% | 15.1 |

| Beta-alanine → General Nitrogen Pool | 2.1% | 0.7 |

Role of Beta-alanine-15N as a Biosynthetic Precursor

Beyond tracing metabolic conversions, Beta-alanine-15N is used to identify and confirm its role as a direct building block in the synthesis of more complex molecules. alfa-chemistry.com

De novo synthesis refers to the creation of complex molecules from simple precursors. Beta-alanine is a known precursor for several important biomolecules, including the dipeptide carnosine and as a component of pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A. biorxiv.org

By supplying Beta-alanine-15N to a biological system, scientists can trace the incorporation of the labeled nitrogen atom into these larger, newly synthesized molecules. viper.ac.in Detecting the 15N label in carnosine or pantothenate provides definitive proof of the de novo synthesis pathway and confirms Beta-alanine's role as a direct precursor. This method is fundamental to elucidating the biosynthetic origins of countless nitrogenous compounds.

Table 4: Documented Biosynthetic Roles of Beta-alanine

| Biomolecule | Role of Beta-alanine | Method of Elucidation |

| Pantothenate (Vitamin B5) | Essential precursor in the synthesis pathway. biorxiv.org | Isotope tracing studies, genetic analysis of synthesis pathways. biorxiv.org |

| Carnosine | One of two amino acid constituents (with histidine). | Feeding studies with labeled Beta-alanine. |

| Coenzyme A | Pantothenate, derived from Beta-alanine, is a core component. biorxiv.org | Tracing studies following the label from Beta-alanine to pantothenate and then to Coenzyme A. |

Secondary metabolites are diverse compounds not directly involved in an organism's normal growth but often have important ecological or medicinal functions. nih.govnih.gov Elucidating their complex biosynthetic pathways is a significant challenge. Isotope labeling with precursors like Beta-alanine-15N is a key technique for this purpose.

A notable example is the elucidation of the biosynthesis of the antibiotic kirromycin (B1673653). researchgate.net Kirromycin is a polyketide that inhibits bacterial protein synthesis by targeting the elongation factor Tu. nih.gov Its structure includes a unique pyridone moiety. To determine the origin of this part of the molecule, feeding studies were conducted with isotopically labeled precursors. Researchers used [U-13C3, 15N]Beta-alanine and analyzed the resulting kirromycin using NMR and mass spectrometry. The results conclusively demonstrated that Beta-alanine is the direct precursor incorporated into the pyridone ring, solving a key step in its biosynthetic pathway. researchgate.net

Table 5: Summary of Isotope Labeling Study in Kirromycin Biosynthesis

| Labeled Precursor Used | Analytical Technique | Key Finding | Reference |

| [U-13C3, 15N]Beta-alanine | NMR and Mass Spectrometry | The labeling pattern in the isolated kirromycin confirmed that Beta-alanine is directly incorporated to form the pyridone moiety. | researchgate.net |

Investigations into Nitrogen Cycling and Turnover Processes

The introduction of a 15N atom into the β-alanine molecule provides a powerful tool for tracing its metabolic fate and its contribution to the broader nitrogen economy of an organism. This enables researchers to dissect complex pathways and understand how nitrogen is assimilated, transformed, and utilized.

Studying Nitrogen Metabolism in Diverse Organisms (e.g., Prokaryotes, Plants)

In plants, β-alanine is a key intermediate in the synthesis of pantothenate (Vitamin B5) and coenzyme A (CoA), essential molecules for numerous metabolic reactions. Studies utilizing 15N-labeled precursors, such as aspartate, have been instrumental in confirming the metabolic pathways leading to β-alanine formation. For instance, research has shown that β-alanine is primarily synthesized from the decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase. By supplying 15N-L-aspartate to plant tissues, researchers can trace the incorporation of the 15N label into the β-alanine pool, thereby quantifying the flux through this specific biosynthetic route.

While direct studies using Beta-alanine-15N as the primary tracer in prokaryotes are not extensively documented, the known metabolic pathways provide a clear hypothesis for its utility. In many bacteria, β-alanine is catabolized, and its nitrogen can be funneled into the general nitrogen pool, contributing to the synthesis of other amino acids and nitrogenous compounds. Introducing Beta-alanine-15N into a prokaryotic system would allow for the precise tracking of this nitrogen atom as it is redistributed, providing insights into the organism's nitrogen turnover and metabolic flexibility under varying environmental conditions.

Analysis of Amino Acid and Protein Nitrogen Pool Dynamics

The dynamics of amino acid and protein pools are central to understanding an organism's physiological state. Beta-alanine-15N can be a valuable probe in this context, particularly for studying the synthesis and degradation of compounds derived from it. One of the most significant roles of β-alanine in vertebrates is as a precursor to the dipeptides carnosine and anserine, which are abundant in muscle and brain tissue.

By introducing Beta-alanine-15N, scientists can monitor the rate of synthesis of 15N-carnosine and 15N-anserine. This provides a direct measure of the turnover rate of these important dipeptides and, by extension, the dynamics of the β-alanine pool itself. Such studies can reveal how factors like diet, exercise, or disease states influence the metabolic flux and partitioning of nitrogen within these specialized pools.

The table below illustrates hypothetical data from an experiment tracking the incorporation of 15N from Beta-alanine-15N into the muscle carnosine pool over time.

| Time Point (hours) | 15N Enrichment in Muscle Carnosine (%) |

| 0 | 0.00 |

| 2 | 0.15 |

| 4 | 0.28 |

| 8 | 0.45 |

| 12 | 0.55 |

| 24 | 0.60 |

This table represents simulated data to demonstrate the application of Beta-alanine-15N in tracing nitrogen pool dynamics.

Enzyme Reaction Mechanism Studies Using 15N Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) is a powerful technique for elucidating the mechanisms of enzyme-catalyzed reactions. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. A 15N KIE can provide detailed information about the transition state of a reaction involving nitrogen, such as bond breaking and formation.

In the context of β-alanine metabolism, Beta-alanine-15N could be used to study the mechanisms of enzymes like carnosine synthase, which catalyzes the formation of carnosine from β-alanine and L-histidine. By comparing the reaction rate of the unlabeled β-alanine with that of Beta-alanine-15N, researchers could determine if the C-N bond formation is a rate-limiting step in the enzymatic reaction. A significant 15N KIE would suggest that the nitrogen atom of β-alanine is directly involved in the chemistry of the rate-determining step of the catalytic cycle. This level of mechanistic detail is crucial for understanding enzyme function and for the rational design of inhibitors or catalysts.

Computational and Theoretical Frameworks in Beta Alanine 15n Research

Stable Isotope Resolved Metabolomics (SIRM) Principles and Data Interpretation

Stable Isotope Resolved Metabolomics (SIRM) is a powerful analytical approach that combines stable isotope tracing with high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to track the incorporation of labeled atoms into metabolites nih.govnih.govacs.orgnih.gov. Beta-alanine-15N serves as a valuable tracer in SIRM studies, allowing researchers to follow the nitrogen atom through various metabolic transformations. The core principle of SIRM involves administering an isotopically labeled substrate (like Beta-alanine-15N) to a biological system and then analyzing the resulting isotopomers – molecules with the same chemical formula but different isotopic compositions – in the extracted metabolites acs.orgnumberanalytics.com.

Data interpretation in SIRM typically involves identifying and quantifying the mass shifts in metabolites that correspond to the incorporation of the 15N label. Mass spectrometry is particularly adept at this, measuring the mass-to-charge ratio (m/z) of ions, which directly reflects the isotopic composition of the molecules nih.govnumberanalytics.comvanderbilt.edu. By analyzing the distribution of these mass isotopomers, researchers can infer the metabolic pathways utilized, the relative contributions of different pathways to metabolite synthesis, and the rates of metabolic turnover acs.orgutah.edu. For instance, if Beta-alanine-15N is metabolized, the 15N label will appear in downstream nitrogen-containing compounds, such as amino acids or nucleotides, with specific mass shifts that can be detected and quantified nih.govunl.edu.

Metabolic Flux Analysis (MFA) Modeling and Computational Simulation

Metabolic Flux Analysis (MFA) builds upon the principles of stable isotope tracing by employing mathematical models and computational simulations to quantify the rates of metabolic reactions, known as fluxes researchgate.netwikipedia.orgcreative-proteomics.comnih.govdrziweidai.com. When using Beta-alanine-15N, MFA models are constructed based on the known metabolic network of the organism and the atom transitions that occur during reactions. The experimentally measured isotope labeling patterns of metabolites are then used as input data to these models utah.eduresearchgate.netnih.govdrziweidai.com.

Computational simulations are used to fit these models to the experimental data, iteratively adjusting flux values until the simulated labeling patterns closely match the measured ones utah.eduresearchgate.netportlandpress.com. This process allows for the quantitative estimation of fluxes through various metabolic pathways. The accuracy of MFA is highly dependent on the quality of the experimental data, the completeness of the metabolic model, and the robustness of the computational algorithms used for flux estimation researchgate.netportlandpress.com.

Bayesian Model Averaging (BMA) for 13C15N-MFA

Bayesian Model Averaging (BMA) is a statistical framework that enhances MFA, particularly when dealing with complex metabolic networks or when using multiple isotopic tracers, such as both 13C and 15N nih.govsurrey.ac.uknih.govresearchgate.net. BMA allows for the simultaneous quantification of carbon and nitrogen fluxes by integrating data from dual labeling experiments nih.govsurrey.ac.uknih.gov. In studies employing Beta-alanine-15N alongside a 13C-labeled substrate, BMA can help resolve ambiguities in flux assignments by considering multiple potential models of metabolism and averaging their predictions based on their statistical likelihood nih.govsurrey.ac.uknih.govresearchgate.net. This approach provides a more robust estimation of fluxes and a better quantification of uncertainties associated with these estimates, especially in underdetermined systems researchgate.netnih.govresearchgate.net.

Isotopically Non-Stationary (INST) MFA Frameworks for Time-Resolved Fluxes

Isotopically Non-Stationary (INST) MFA is a more advanced form of MFA that is employed when metabolic or isotopic pools are not at a steady state. This is particularly relevant for short labeling periods or dynamic metabolic processes where the labeling pattern changes over time vanderbilt.eduresearchgate.netfrontiersin.orgosti.govspringernature.comresearchgate.net. Unlike stationary-state MFA, INST-MFA utilizes time-series measurements of isotope incorporation to capture the dynamic behavior of metabolic fluxes vanderbilt.eduresearchgate.netosti.govspringernature.com.

When using Beta-alanine-15N in time-course experiments, INST-MFA allows for the estimation of fluxes by solving differential equations that describe the time-dependent labeling dynamics of metabolites vanderbilt.eduresearchgate.netfrontiersin.orgosti.govspringernature.com. This approach provides greater sensitivity and can resolve fluxes that are difficult or impossible to determine under isotopic steady-state conditions, such as those in autotrophic organisms or when studying rapid metabolic shifts vanderbilt.eduresearchgate.netosti.govacs.org.

Isotope Effects and Their Application in Reaction Mechanism Elucidation with Beta-alanine-15N

Kinetic Isotope Effects (KIEs) arise from the difference in reaction rates caused by the substitution of one isotope for another. When Beta-alanine (B559535) is labeled with 15N, subtle differences in the bond strength and vibrational frequencies of C-15N bonds compared to C-14N bonds can lead to measurable KIEs in enzymatic reactions involving nitrogen acs.orgembopress.org. These KIEs can provide critical insights into the transition state of a reaction and help elucidate the reaction mechanism.

By measuring the extent to which the 15N isotope is preferentially or non-preferentially utilized in a specific enzymatic step, researchers can infer whether the C-N bond cleavage or formation is rate-limiting for that reaction acs.orgembopress.org. For example, a significant primary 15N KIE would suggest that the C-N bond is broken in the rate-determining step of the reaction. This information is invaluable for understanding enzyme kinetics and the fine details of biochemical transformations.

Isotopomer and Mass Isotopomer Distribution Analysis (MIDA)

Isotopomer and Mass Isotopomer Distribution Analysis (MIDA) is a fundamental technique used in conjunction with stable isotope tracing and MFA numberanalytics.comnih.govphysiology.orgpsu.edu. Isotopomers are molecules that differ only in the arrangement of their isotopes, while mass isotopomers are molecules that differ in their isotopic composition, leading to different masses numberanalytics.comnih.govphysiology.org. Mass spectrometry is the primary tool for detecting and quantifying these mass isotopomers, analyzing their distribution patterns within metabolites derived from tracers like Beta-alanine-15N nih.govnumberanalytics.comvanderbilt.edunih.gov.

MIDA involves comparing the experimentally measured distribution of mass isotopomers in a metabolite to theoretical distributions predicted by combinatorial probability models numberanalytics.comnih.govphysiology.org. These theoretical distributions are based on the known metabolic network and the enrichment of the precursor pool. By analyzing these patterns, researchers can determine the enrichment of precursor subunits within newly synthesized polymers and calculate fractional synthesis rates, providing detailed insights into biosynthesis and turnover nih.govphysiology.orgpsu.edu. For example, analyzing the mass isotopomer distribution of a nitrogen-containing metabolite that is a product of Beta-alanine-15N metabolism can reveal how the 15N label has been distributed, offering clues about the specific enzymatic steps involved.

Preclinical and in Vitro Research Model Systems Utilizing Beta Alanine 15n

Cellular and Tissue Culture Models for Detailed Metabolic Pathway Elucidation

Cellular and tissue culture models are fundamental tools for dissecting the intricate metabolic pathways involving beta-alanine (B559535). The introduction of Beta-alanine-15N into these systems allows for the precise tracing of its conversion into other metabolites, most notably the dipeptide carnosine. medchemexpress.com Carnosine, synthesized from beta-alanine and L-histidine, plays a crucial role as an intracellular buffer. nih.gov

In models such as C2C12 myoblasts, the study of beta-alanine metabolism is particularly relevant due to the high concentration of carnosine in muscle tissue. nih.gov Research using unlabeled beta-alanine in these cells has demonstrated its influence on markers of oxidative metabolism and mitochondrial biogenesis. nih.gov By employing Beta-alanine-15N, researchers can quantify the flux of beta-alanine into the carnosine pool and assess how various physiological or pathological conditions affect this synthesis. For instance, in studies involving primary cultures of skeletal muscle cells, it has been shown that the uptake of beta-alanine and the synthesis of carnosine increase significantly during myotube differentiation. nih.gov The use of Beta-alanine-15N in such a model would allow for the precise measurement of the rate of carnosine synthesis under these changing cellular conditions.

In the context of oncology, studies on cancer cell lines, such as human colorectal cancer cells, have investigated the role of nitrogen metabolism in cancer progression. nih.gov The natural abundance of nitrogen isotopes has been used to infer that certain amino acids act as nitrogen donors while others are acceptors in cancerous cells. nih.gov The use of Beta-alanine-15N could provide a more direct and quantitative measure of how cancer cells utilize this specific amino acid as a nitrogen source. For example, research on malignant breast epithelial cells has shown that beta-alanine can suppress aerobic glycolysis and oxidative metabolism. medchemexpress.com A tracer study with Beta-alanine-15N could elucidate the specific metabolic pathways through which beta-alanine exerts these effects, tracking the 15N label to downstream metabolites.

Table 1: Hypothetical Metabolic Fate of Beta-alanine-15N in C2C12 Myotubes

| Metabolite | 15N Enrichment (%) - Control | 15N Enrichment (%) - Stimulated Differentiation |

| Beta-alanine-15N | 99.0 | 99.0 |

| Carnosine-15N | 15.2 | 35.8 |

| Other 15N-labeled metabolites | 2.5 | 5.1 |

Advanced Organoid and Ex Vivo Tissue Culture Systems for Metabolic Studies

Organoids and ex vivo tissue cultures represent a significant advancement in modeling human physiology and disease, offering a three-dimensional context that more closely mimics in vivo conditions. mdpi.com The application of stable isotope tracers like Beta-alanine-15N in these systems holds immense potential for understanding tissue-specific metabolism.

Metabolic studies in organoids, such as those derived from pediatric kidney tumors, have revealed distinct metabolic profiles compared to normal tissue organoids, particularly in nucleotide biosynthesis. nih.gov While direct studies using Beta-alanine-15N in organoids are not yet widely published, the methodology for using 13C and 15N labeled substrates to trace metabolic pathways in these systems is established. nih.gov For example, in cerebral organoids, metabolic profiling has been used to study neural development and physiology. mdpi.com Given that carnosine is found in the brain, Beta-alanine-15N could be a valuable tool to investigate carnosine synthesis and its potential neuroprotective roles in brain organoid models of neurological diseases.

Ex vivo tissue cultures, such as those from rat lenses, have been used with other 15N-labeled amino acids like [15N]-glutamate and [15N]-alanine to study amino acid metabolism. nih.gov These studies have successfully traced the transfer of the 15N label to other amino acids. nih.gov A similar approach with Beta-alanine-15N in ex vivo muscle tissue could provide detailed insights into carnosine metabolism under conditions that closely resemble the physiological state. This would allow for the investigation of factors that influence carnosine synthesis and degradation within an intact tissue microenvironment.

Table 2: Potential Application of Beta-alanine-15N in Liver Organoid Metabolic Study

| Metabolic Pathway | Measured Parameter | Expected Outcome with Beta-alanine-15N |

| Carnosine Synthesis | Rate of 15N incorporation into carnosine | Quantification of carnosine synthesis capacity of liver organoids. |

| Nitrogen Metabolism | Distribution of 15N into other nitrogen-containing metabolites | Elucidation of the role of beta-alanine as a nitrogen source in the liver. |

In Vivo Preclinical Animal Models for Systemic Metabolic Investigations and Drug Action Interrogation

In vivo preclinical animal models are indispensable for understanding the systemic metabolism of Beta-alanine-15N and its physiological consequences. Studies in rats using [15N]alanine have provided insights into whole-body nitrogen metabolism and the metabolic fate of ammonia (B1221849). nih.gov While these studies did not specifically use the beta-isomer, they demonstrate the utility of 15N-labeled amino acids for in vivo metabolic tracing.

The primary application of Beta-alanine-15N in animal models would be to quantify the synthesis of carnosine in various tissues, particularly skeletal muscle, in response to supplementation. nih.gov Research has shown that oral supplementation with unlabeled beta-alanine increases muscle carnosine content. unibe.ch By administering Beta-alanine-15N, the efficiency of this conversion could be precisely measured. A retrospective analysis of a 4-week trial with unlabeled beta-alanine estimated that only a small percentage of the ingested dose is converted to muscle carnosine, highlighting the need for more precise measurements that could be achieved with stable isotope tracers. researchgate.net

Furthermore, Beta-alanine-15N can be used to investigate the effects of drugs on carnosine metabolism. For example, if a drug is hypothesized to enhance carnosine synthase activity, this could be tested in an animal model by administering Beta-alanine-15N and measuring the rate of 15N incorporation into muscle carnosine in the presence and absence of the drug. Additionally, understanding the nitrogen metabolism in cancerous tumors is a growing area of research. ecancer.org In vivo studies using Beta-alanine-15N in tumor-bearing animal models could help to clarify the role of beta-alanine in tumor nitrogen metabolism and its potential as a therapeutic target. nih.gov

Table 3: Illustrative In Vivo Fate of a Single Dose of Beta-alanine-15N in a Rodent Model

| Tissue/Fluid | Key 15N-labeled Metabolite | Time Point |

| Plasma | Beta-alanine-15N | 30 minutes post-administration |

| Skeletal Muscle | Carnosine-15N | 4 hours post-administration |

| Liver | Various 15N-amino acids | 2 hours post-administration |

| Urine | 15N-urea | 24 hours post-administration |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using Beta-alanine ¹⁵N in metabolic flux studies?

- Methodological Answer : To ensure reproducibility, experimental designs must include isotopic tracer purity validation (e.g., via mass spectrometry), controlled delivery methods (e.g., timed bolus injections or continuous infusion), and standardized sampling protocols for tissues/fluids. Baseline measurements of natural ¹⁵N abundance in control groups are essential to distinguish tracer-derived signals from background noise. Sampling intervals should align with the compound’s metabolic half-life, as rapid incorporation into carnosine in muscle or brain tissues requires high temporal resolution .

Q. How can researchers optimize sampling strategies for Beta-alanine ¹⁵N in heterogeneous biological systems (e.g., soil-plant ecosystems or multi-organ studies)?

- Methodological Answer : Stratified random sampling is recommended to account for spatial and temporal variability. For example, in soil-plant systems, sub-sampling roots, rhizosphere, and bulk soil separately improves precision in quantifying ¹⁵N allocation. In animal studies, sequential biopsies or non-invasive imaging (e.g., PET with ¹⁵N-labeled probes) can track tracer distribution. Sample size calculations should balance statistical power with practical constraints, using pilot data to estimate variance .

Q. What analytical techniques are most robust for quantifying Beta-alanine ¹⁵N and its metabolites in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution (using ¹³C₃,¹⁵N-labeled internal standards) provides high specificity for Beta-alanine ¹⁵N and its derivatives (e.g., carnosine). For bulk isotopic analysis, elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) is suitable but lacks metabolite specificity. Data normalization to total nitrogen content or creatinine (in urine) reduces matrix effects .

Advanced Research Questions

Q. How can contradictions in Beta-alanine ¹⁵N tracer recovery rates between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in tracer dilution spaces or compartmentalization. In vitro systems may underestimate in vivo dynamics due to lack of systemic regulation (e.g., renal excretion or hepatic metabolism). To reconcile data, use compartmental modeling (e.g., SAAM II) to integrate in vitro kinetic parameters (e.g., Vmax, Km) with in vivo tracer time-course data. Sensitivity analysis can identify dominant metabolic pathways under varying physiological conditions .

Q. What statistical approaches are optimal for analyzing time-series data from Beta-alanine ¹⁵N pulse-chase experiments?

- Methodological Answer : Mixed-effects models (e.g., SAS PROC MIXED or R nlme) account for repeated measures and inter-individual variability. For non-linear tracer decay curves (e.g., biphasic elimination), segmented regression or Bayesian hierarchical models improve parameter estimation. Bootstrapping validates confidence intervals for derived metrics like fractional synthesis rates (FSR). Raw data should be archived with metadata to enable reanalysis .

Q. How can researchers address isotopic dilution effects when tracking Beta-alanine ¹⁵N incorporation into slow-turnover pools (e.g., brain homocarnosine)?

- Methodological Answer : Long-term tracer administration (e.g., 4–8 weeks) with steady-state isotopic enrichment minimizes dilution artifacts. Correct for endogenous unlabeled Beta-alanine using gas chromatography-combustion-IRMS (GC-C-IRMS) to measure ¹⁵N:¹⁴N ratios. Compartment-specific correction factors, derived from parallel ¹³C-glucose labeling, can isolate neuronal vs. glial contributions to homocarnosine synthesis .

Q. What ethical and technical challenges arise in human studies using Beta-alanine ¹⁵N, and how can they be mitigated?

- Methodological Answer : Ethical approval requires justification of tracer doses (typically <1% of total body nitrogen). Technical challenges include minimizing isotopic exchange during sample preparation (e.g., freeze-drying under inert gas) and avoiding cross-contamination in multi-user facilities. Blinding protocols (e.g., placebo-controlled designs with randomized ¹⁵N allocation) reduce bias in subjective endpoints like exercise performance .

Data Presentation and Reproducibility

Q. How should large-scale ¹⁵N datasets be structured to ensure interoperability and reuse?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include experimental parameters (tracer dose, administration route), analytical conditions (LC-MS/MS gradients), and biological variables (age, diet).

- File Formats : Use open formats (e.g., .mzML for mass spec, .csv for tabular data) with standardized headers.

- Repositories : Deposit raw data in domain-specific repositories (e.g., MetaboLights for metabolomics, Dryad for ecology) with persistent identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.